molecular formula C13H10BrClOZn B14877168 3-(4'-ChlorobenZyloxy)phenylZinc bromide

3-(4'-ChlorobenZyloxy)phenylZinc bromide

Cat. No.: B14877168
M. Wt: 363.0 g/mol
InChI Key: OYCMMSOUKGEFGY-UHFFFAOYSA-M
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Description

3-(4’-Chlorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Chlorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(4’-Chlorobenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-(4’-Chlorobenzyloxy)phenyl bromide+Zn3-(4’-Chlorobenzyloxy)phenylzinc bromide\text{3-(4'-Chlorobenzyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{3-(4'-Chlorobenzyloxy)phenylzinc bromide} 3-(4’-Chlorobenzyloxy)phenyl bromide+Zn→3-(4’-Chlorobenzyloxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products Formed

The major products formed from reactions involving 3-(4’-Chlorobenzyloxy)phenylzinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds.

Scientific Research Applications

3-(4’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4’-Chlorobenzyloxy)phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophilic substrate. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • 4-Fluorophenylzinc bromide

Uniqueness

3-(4’-Chlorobenzyloxy)phenylzinc bromide is unique due to the presence of the 4’-chlorobenzyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds where this functional group is desired.

Properties

Molecular Formula

C13H10BrClOZn

Molecular Weight

363.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H10ClO.BrH.Zn/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1

InChI Key

OYCMMSOUKGEFGY-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OCC2=CC=C(C=C2)Cl.[Zn+]Br

Origin of Product

United States

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